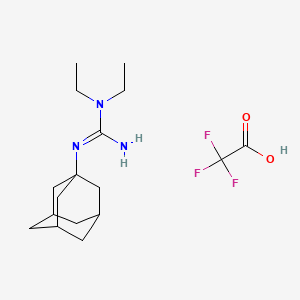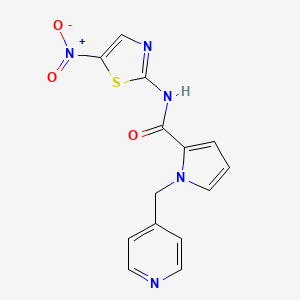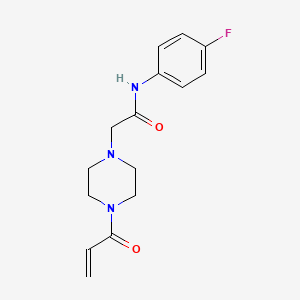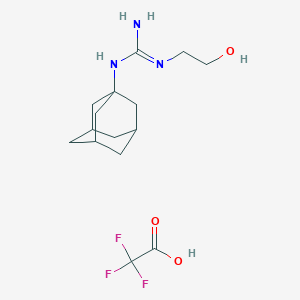
2-(1-Adamantyl)-1,1-diethylguanidine;2,2,2-trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Adamantyl)-1,1-diethylguanidine;2,2,2-trifluoroacetic acid is a chemical compound that has gained significant attention in scientific research. It is a guanidine derivative that has been extensively studied for its various applications in the field of chemistry and biology. This compound is known for its unique properties, including its ability to inhibit enzymes and its potential as a therapeutic agent. In
作用機序
The mechanism of action of 2-(1-Adamantyl)-1,1-diethylguanidine;2,2,2-trifluoroacetic acid involves its ability to inhibit enzymes. This compound is known to inhibit nitric oxide synthase and arginase, which are enzymes involved in the production of nitric oxide and urea, respectively. By inhibiting these enzymes, this compound can regulate the levels of nitric oxide and urea in the body, which can have beneficial effects on various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using 2-(1-Adamantyl)-1,1-diethylguanidine;2,2,2-trifluoroacetic acid in lab experiments is its potency as an enzyme inhibitor. This compound has been shown to be a potent inhibitor of nitric oxide synthase and arginase, which makes it a useful tool for studying the role of these enzymes in various physiological processes. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety precautions when handling this compound in the laboratory.
将来の方向性
There are several future directions for the study of 2-(1-Adamantyl)-1,1-diethylguanidine;2,2,2-trifluoroacetic acid. One direction is the development of new synthetic methods for the preparation of guanidine derivatives. Another direction is the study of the therapeutic potential of this compound for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various physiological processes.
合成法
The synthesis method of 2-(1-Adamantyl)-1,1-diethylguanidine;2,2,2-trifluoroacetic acid involves the reaction of adamantane-1-carboxaldehyde with diethylguanidine in the presence of trifluoroacetic acid. The reaction yields this compound as a white solid with a melting point of 120-122°C. The purity of the compound can be confirmed by NMR and mass spectrometry.
科学的研究の応用
2-(1-Adamantyl)-1,1-diethylguanidine;2,2,2-trifluoroacetic acid has been extensively studied for its various applications in scientific research. It has been shown to be a potent inhibitor of enzymes such as nitric oxide synthase and arginase. This compound has also been studied for its potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. Additionally, it has been used in the development of new synthetic methods for the preparation of guanidine derivatives.
特性
IUPAC Name |
2-(1-adamantyl)-1,1-diethylguanidine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3.C2HF3O2/c1-3-18(4-2)14(16)17-15-8-11-5-12(9-15)7-13(6-11)10-15;3-2(4,5)1(6)7/h11-13H,3-10H2,1-2H3,(H2,16,17);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSYOGPAIRHYMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=NC12CC3CC(C1)CC(C3)C2)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3-but-3-ynyldiazirin-3-yl)-N-(7-phenylmethoxy-1,4-dioxaspiro[4.5]decan-8-yl)propanamide](/img/structure/B7359259.png)
![N-(3-ethoxypropyl)-1-[3-[(2-hydroxyacetyl)amino]propanoyl]piperidine-4-carboxamide](/img/structure/B7359268.png)
![N-[2-hydroxy-3-[(2-methoxy-3-methylpentanoyl)-methylamino]propyl]-3-methylhexanamide](/img/structure/B7359270.png)
![methyl (2S)-2-[[(2S)-2-[[2-(4-methylpentanoylamino)acetyl]amino]propanoyl]amino]propanoate](/img/structure/B7359271.png)
![4-[(3aS,7aS)-7a-(hydroxymethyl)-5-[2-(1H-indol-3-yl)acetyl]-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridin-2-yl]-2-(trifluoromethyl)benzonitrile](/img/structure/B7359277.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-chloroacetamide](/img/structure/B7359278.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]but-2-yn-1-one](/img/structure/B7359284.png)

![N-[2-(2-methylpiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B7359304.png)



![2-(8-Oxa-5-azaspiro[3.5]nonan-5-yl)ethanamine;hydrochloride](/img/structure/B7359346.png)